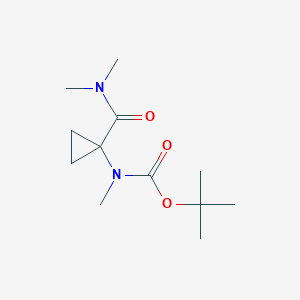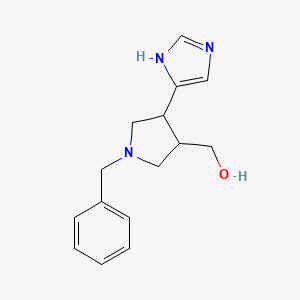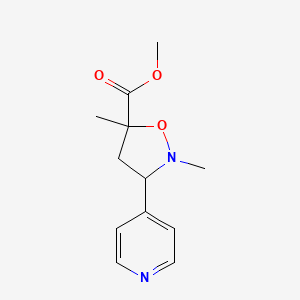
Benzyl (5,6-difluoropyridin-3-yl)carbamate
説明
Benzyl (5,6-difluoropyridin-3-yl)carbamate is a chemical compound with the molecular formula C13H10F2N2O2 and a molecular weight of 264.23 g/mol . This compound is characterized by the presence of a benzyl group attached to a carbamate moiety, which is further connected to a difluoropyridinyl ring. It is primarily used in research settings and is not intended for human use .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl (5,6-difluoropyridin-3-yl)carbamate typically involves the reaction of 5,6-difluoropyridin-3-amine with benzyl chloroformate under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or sodium carbonate to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
This would include optimizing reaction conditions to maximize yield and purity, as well as implementing purification steps such as recrystallization or chromatography .
化学反応の分析
Types of Reactions
Benzyl (5,6-difluoropyridin-3-yl)carbamate can undergo various chemical reactions, including:
Substitution Reactions: The difluoropyridinyl ring can participate in nucleophilic substitution reactions, where the fluorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, or alkoxides. The reactions are typically carried out in polar aprotic solvents like dimethylformamide or dimethyl sulfoxide.
Major Products
Substitution Reactions: Products depend on the nucleophile used. For example, using an amine nucleophile would yield an aminopyridine derivative.
Hydrolysis: The major products are 5,6-difluoropyridin-3-amine and benzyl alcohol.
科学的研究の応用
Benzyl (5,6-difluoropyridin-3-yl)carbamate is used in various scientific research applications, including:
作用機序
The mechanism of action of Benzyl (5,6-difluoropyridin-3-yl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoropyridinyl ring can form hydrogen bonds and other non-covalent interactions with active sites, leading to inhibition or modulation of the target’s activity . The benzyl carbamate moiety can also enhance the compound’s binding affinity and specificity .
類似化合物との比較
Similar Compounds
- Benzyl (5-fluoropyridin-3-yl)carbamate
- Benzyl (6-fluoropyridin-3-yl)carbamate
- Benzyl (5,6-dichloropyridin-3-yl)carbamate
Uniqueness
Benzyl (5,6-difluoropyridin-3-yl)carbamate is unique due to the presence of two fluorine atoms on the pyridinyl ring, which can significantly influence its chemical reactivity and biological activity. The difluorinated structure can enhance the compound’s stability and lipophilicity, making it more suitable for certain applications compared to its mono-fluorinated or chlorinated analogs .
特性
IUPAC Name |
benzyl N-(5,6-difluoropyridin-3-yl)carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10F2N2O2/c14-11-6-10(7-16-12(11)15)17-13(18)19-8-9-4-2-1-3-5-9/h1-7H,8H2,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTFUILAJWBBOTP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NC2=CC(=C(N=C2)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10F2N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401171365 | |
| Record name | Carbamic acid, N-(5,6-difluoro-3-pyridinyl)-, phenylmethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401171365 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2007910-54-3 | |
| Record name | Carbamic acid, N-(5,6-difluoro-3-pyridinyl)-, phenylmethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2007910-54-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Carbamic acid, N-(5,6-difluoro-3-pyridinyl)-, phenylmethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401171365 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![4,4,5,5-Tetramethyl-2-(4'-(trifluoromethyl)-[1,1'-biphenyl]-4-yl)-1,3,2-dioxaborolane](/img/structure/B8076790.png)
![Tert-butyl 6-(dibenzylamino)-3-azabicyclo[3.2.0]heptane-3-carboxylate](/img/structure/B8076799.png)



![tert-Butyl 1-fluoro-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B8076837.png)


